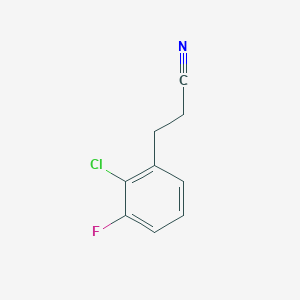
8-Bromo-4-chloro-2-(chloromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and chloromethyl groups in this compound makes it a valuable intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(chloromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)quinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-chloro-2-(chloromethyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the halogenation pattern of the compound .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-chloro-2-(chloromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by forming strong halogen bonds with the active site residues. Additionally, the chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-4-chloroquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2-(chloromethyl)quinoline: Lacks the bromine atom, which may reduce its binding affinity to certain molecular targets.
8-Bromo-2-(chloromethyl)quinoline: Lacks the chlorine atom at the 4-position, affecting its overall reactivity and biological activity.
Uniqueness
8-Bromo-4-chloro-2-(chloromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms, as well as the chloromethyl group. This combination of functional groups enhances its reactivity and binding affinity, making it a valuable compound for various chemical and biological applications .
Eigenschaften
Molekularformel |
C10H6BrCl2N |
|---|---|
Molekulargewicht |
290.97 g/mol |
IUPAC-Name |
8-bromo-4-chloro-2-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H6BrCl2N/c11-8-3-1-2-7-9(13)4-6(5-12)14-10(7)8/h1-4H,5H2 |
InChI-Schlüssel |
SHFLXXFBPGAYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N=C2C(=C1)Br)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
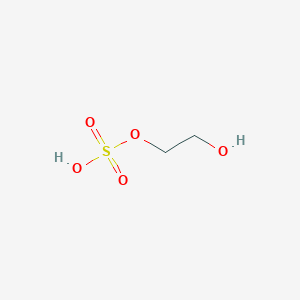
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
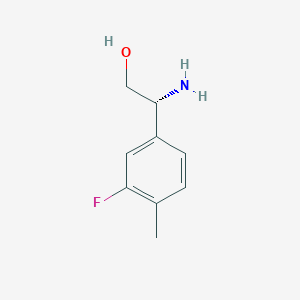
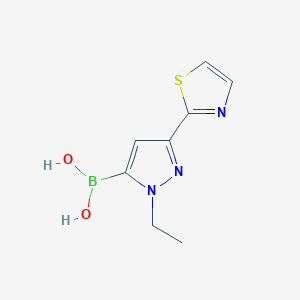
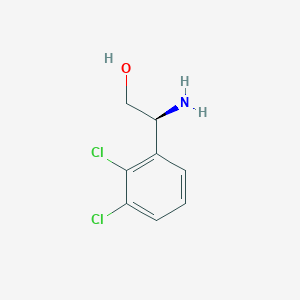
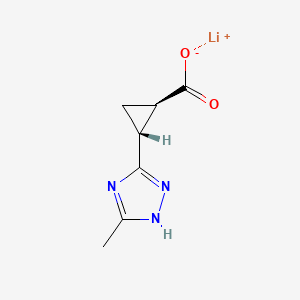

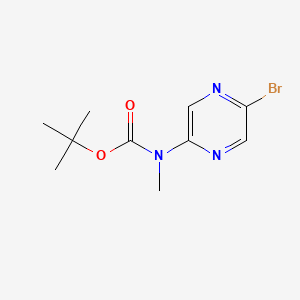
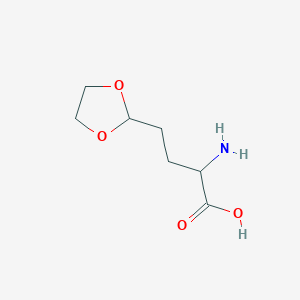
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)

